Mechanistic Differentiator: Nxl 101 Exhibits Inverted Target Preference Compared to Fluoroquinolones in S. aureus
In Staphylococcus aureus, Nxl 101 exhibits a reversed target preference relative to fluoroquinolones like ciprofloxacin. While fluoroquinolones primarily target topoisomerase IV in S. aureus, Nxl 101 inhibits DNA gyrase more effectively than topoisomerase IV in this species [1].
| Evidence Dimension | Enzyme target preference in S. aureus |
|---|---|
| Target Compound Data | Inhibits DNA gyrase more effectively than topoisomerase IV |
| Comparator Or Baseline | Fluoroquinolones (e.g., ciprofloxacin): preferentially inhibit topoisomerase IV over DNA gyrase in S. aureus |
| Quantified Difference | Inverted target preference |
| Conditions | Enzymatic assays on S. aureus DNA gyrase and topoisomerase IV |
Why This Matters
This reversed target preference differentiates Nxl 101's mechanism, enabling its use as a tool compound to dissect topoisomerase functions and potentially circumvent resistance pathways associated with primary topoisomerase IV targeting.
- [1] Black MT, et al. Mechanism of action of the antibiotic NXL101, a novel nonfluoroquinolone inhibitor of bacterial type II topoisomerases. Antimicrob Agents Chemother. 2008. View Source
